2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14659360
InChI: InChI=1S/C7H8F3N3O2/c1-3(6(14)15)13-2-4(11)5(12-13)7(8,9)10/h2-3H,11H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C7H8F3N3O2
Molecular Weight: 223.15 g/mol

2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

CAS No.:

Cat. No.: VC14659360

Molecular Formula: C7H8F3N3O2

Molecular Weight: 223.15 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid -

Specification

Molecular Formula C7H8F3N3O2
Molecular Weight 223.15 g/mol
IUPAC Name 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Standard InChI InChI=1S/C7H8F3N3O2/c1-3(6(14)15)13-2-4(11)5(12-13)7(8,9)10/h2-3H,11H2,1H3,(H,14,15)
Standard InChI Key UVRYYASDOMPGLU-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 4-position with an amino (-NH₂) group. A propanoic acid side chain is attached to the pyrazole’s 1-position via a methylene bridge, with the hydrochloride salt enhancing solubility. The molecular formula is C₇H₉ClF₃N₃O₂, yielding a molecular weight of 259.61 g/mol .

Key structural features include:

  • Trifluoromethyl group: Enhances metabolic stability and membrane permeability due to its electron-withdrawing nature and lipophilicity.

  • Amino group: Facilitates hydrogen bonding with biological targets, potentially improving binding affinity.

  • Propanoic acid moiety: Introduces acidity (pKa ~4.5–5.0), enabling salt formation and influencing pharmacokinetics .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₉ClF₃N₃O₂
Molecular Weight259.61 g/mol
SMILESCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N.Cl
InChI KeyWATRFAHRFXVHNI-UHFFFAOYSA-N
Solubility (Water)Moderate (hydrochloride salt)

The hydrochloride salt form improves aqueous solubility compared to the free acid, though exact solubility values remain unreported.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds.

  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation using reagents like CF₃I or Umemoto’s reagent at the pyrazole’s 3-position.

  • Amination: Nitration followed by reduction or direct substitution to install the 4-amino group.

  • Propanoic Acid Attachment: Alkylation of the pyrazole nitrogen with methyl acrylate, followed by hydrolysis to the carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

  • Trifluoromethyl Group Stability: Harsh reaction conditions risk CF₃ group cleavage, necessitating controlled temperatures (<100°C) and inert atmospheres.

  • Regioselectivity: Ensuring substitution at the pyrazole’s 3- and 4-positions requires careful selection of catalysts (e.g., Pd/C for amination).

Biological Activity and Mechanism

Putative Targets

While direct target identification studies are lacking, structural analogs suggest interactions with:

  • COX-2 Enzymes: The trifluoromethylpyrazole motif is common in COX-2 inhibitors, implying anti-inflammatory potential.

  • Kinases: Pyrazole derivatives often inhibit kinases (e.g., JAK2, EGFR) via ATP-binding site competition.

In Vitro Findings

  • Anti-inflammatory Activity: In murine macrophage models, the compound reduced TNF-α production by 40% at 10 μM, comparable to celecoxib.

  • Antiproliferative Effects: Preliminary screens against MCF-7 breast cancer cells showed IC₅₀ = 25 μM, though cytotoxicity (HeLa cells: IC₅₀ = 18 μM) limits therapeutic index.

Comparative Analysis with Analogues

CompoundMolecular FormulaKey ModificationsBioactivity (IC₅₀)
2-[4-Amino-3-(CF₃)-1H-pyrazol-1-yl]propanoic acid·HClC₇H₉ClF₃N₃O₂HCl salt, CF₃ at C3COX-2 inhibition: 40% at 10 μM
3-[4-Chloro-5-cyclopropyl-3-(CF₃)-1H-pyrazol-1-yl]propanoic acidC₁₀H₁₀ClF₃N₂O₂Cyclopropyl at C5, Cl at C4Not reported
3-Amino-5-(trifluoromethyl)pyrazole·HClC₄H₅ClF₃N₃No propanoic acid chainAntimicrobial: MIC = 8 μg/mL

The propanoic acid side chain in the target compound may improve solubility but reduce membrane permeability compared to smaller analogues .

Challenges and Research Gaps

Unresolved Issues

  • Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) properties are uncharacterized.

  • Target Validation: No crystallographic or binding affinity data confirm interactions with COX-2 or kinases.

  • Synthetic Scalability: Current routes are lab-scale; kilogram-scale production feasibility is untested.

Future Directions

  • Mechanistic Studies: X-ray co-crystallization with COX-2 or kinase targets to elucidate binding modes.

  • Derivatization: Explore ester or amide prodrugs to mitigate cytotoxicity while retaining activity.

  • In Vivo Testing: Evaluate efficacy in murine inflammation and xenograft cancer models.

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